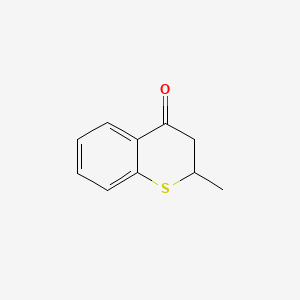

4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl-

Description

BenchChem offers high-quality 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10OS/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYYFHVHCXBCCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342941 | |

| Record name | 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826-86-8 | |

| Record name | 2,3-Dihydro-2-methyl-4H-1-benzothiopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=826-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-dihydro-2-methyl-4H-1-benzothiopyran-4-one (2-Methyl-Thiochroman-4-one)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Chemical Landscape of 2-Methyl-Thiochroman-4-one

This technical guide provides a comprehensive overview of 2,3-dihydro-2-methyl-4H-1-benzothiopyran-4-one, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this precise structure is not readily found in major chemical databases, it is commonly referred to as 2-methyl-thiochroman-4-one. This guide will synthesize information from closely related and well-documented analogs, such as its unsaturated counterpart, 2-methyl-4H-thiochromen-4-one (CAS: 771-40-4)[1], and its positional isomer, 2,3-dihydro-6-methyl-4H-1-benzothiopyran-4-one (CAS: 6948-34-1)[2][3], to provide a robust and insightful resource. The principles of synthesis, characterization, and potential biological applications are largely translatable across these closely related thiochromanone scaffolds.

Section 1: Core Molecular Attributes and Physicochemical Properties

The foundational step in understanding the utility of a compound is a thorough characterization of its molecular and physical properties.

Molecular Structure and Identification

-

IUPAC Name: 2-methyl-2,3-dihydro-1-benzothiopyran-4-one

-

Common Name: 2-methyl-thiochroman-4-one

-

Molecular Formula: C₁₀H₁₀OS

-

Molecular Weight: 178.25 g/mol

-

Core Structure: A bicyclic system featuring a benzene ring fused to a thiopyran-4-one ring, with a methyl group at the 2-position of the dihydrothiopyranone ring.

Physicochemical Data (Predicted and from Analogs)

The following table summarizes key physicochemical properties, drawing from data on closely related thiochromanone structures. These values are crucial for predicting solubility, membrane permeability, and metabolic stability.

| Property | Value | Source/Analog |

| CAS Number | Not definitively assigned | - |

| Boiling Point | ~276.7°C at 760 mmHg | [1] (for 2-methyl-4H-thiochromen-4-one) |

| Density | ~1.227 g/cm³ | [1] (for 2-methyl-4H-thiochromen-4-one) |

| Melting Point | 70-72 °C | [2] (for 6-methylthiochroman-4-one) |

| InChI | InChI=1S/C10H10OS/c1-7-5-9(11)8-3-2-4-6-10(8)12-7/h2-4,6-7H,5H2,1H3 | (Generated) |

| SMILES | CC1CC(=O)c2ccccc2S1 | (Generated) |

Section 2: Synthesis and Derivatization Strategies

The synthesis of the thiochroman-4-one scaffold is a well-established area of organic chemistry, with several reliable methods available. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns.

Established Synthetic Protocols

A common and effective method for the synthesis of thiochroman-4-ones involves the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids. This versatile method allows for the introduction of various substituents on the aromatic ring.

Protocol: Synthesis of a Substituted Thiochroman-4-one

-

Thiophenol Substitution: React the desired substituted thiophenol with a β-propiolactone or a 3-halopropanoic acid to yield the corresponding 3-(phenylthio)propanoic acid.

-

Intramolecular Cyclization: Treat the 3-(phenylthio)propanoic acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, to induce an intramolecular Friedel-Crafts acylation, resulting in the formation of the thiochroman-4-one ring system.

Causality in Experimental Design: The use of a strong acid catalyst in the cyclization step is crucial for activating the carboxylic acid and promoting the electrophilic attack on the aromatic ring. The choice between PPA and methanesulfonic acid can influence reaction times and yields, with PPA often being favored for its efficacy in driving the reaction to completion.

Derivatization for Structure-Activity Relationship (SAR) Studies

The thiochroman-4-one core is a versatile scaffold for chemical modification to explore structure-activity relationships. Key positions for derivatization include:

-

The Aromatic Ring: Introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties and lipophilicity of the molecule.

-

The 2- and 3-Positions: Functionalization at these positions can introduce new pharmacophoric features and alter the stereochemistry of the molecule.

Section 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach is essential for a comprehensive analysis.

Spectroscopic and Chromatographic Techniques

| Technique | Expected Observations | Purpose |

| ¹H NMR | Signals corresponding to the aromatic protons, the diastereotopic protons at the 3-position, the methine proton at the 2-position, and the methyl group. | Structural elucidation and confirmation. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the thiopyranone ring. | Confirmation of the carbon skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. | Determination of molecular weight and formula. |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration. | Identification of key functional groups. |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak under optimized conditions. | Purity assessment and quantification. |

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a newly synthesized batch of 2-methyl-thiochroman-4-one.

Caption: Workflow for Synthesis and Characterization.

Section 4: Biological Significance and Therapeutic Potential

The thiochromanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The replacement of the oxygen atom in the analogous chromanone structure with a sulfur atom can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced or novel biological activities.

Established Biological Activities of Thiochromanones

Derivatives of the thiochromanone core have been reported to exhibit a broad spectrum of pharmacological effects, including:

-

Antimicrobial and Antifungal Activity: The sulfur-containing heterocycle is a key feature in many antimicrobial agents.

-

Anticancer Properties: Thioflavonoids, which are closely related to thiochromanones, have shown promise as anticancer agents.

-

Neuroprotective Effects: Certain thioflavones have demonstrated the potential to inhibit nitric oxide production, suggesting a role in neuroprotection.

Potential Signaling Pathways and Molecular Targets

While the specific targets of 2-methyl-thiochroman-4-one are yet to be fully elucidated, based on the activities of related compounds, several potential signaling pathways and molecular targets can be hypothesized.

Caption: Hypothesized Biological Activities.

Section 5: Future Directions and Research Opportunities

The therapeutic potential of 2-methyl-thiochroman-4-one and its derivatives remains a fertile ground for further investigation. Key areas for future research include:

-

Elucidation of the Mechanism of Action: Identifying the specific molecular targets and signaling pathways modulated by this compound is crucial for its development as a therapeutic agent.

-

Comprehensive SAR Studies: A systematic exploration of the chemical space around the thiochroman-4-one scaffold will be instrumental in optimizing its potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Profiling: Promising in vitro results must be translated into in vivo models to assess the compound's therapeutic efficacy and safety profile.

References

-

2-Methylchroman-4-one | C10H10O2 | CID 380147 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

-

2,3-Dihydro-6-methyl-4H-1-benzothiopyran-4-one - CAS Common Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]

-

2,3-dihydro-6-methyl-4H-1-benzothiopyran-4-one | C10H10OS | CID 81380 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

-

Thiochroman-4-one, 2-methyl-, 1,1-dioxide - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

Biological Activity of 2-Substituted Thiochroman-4-ones: A Technical Guide

Executive Summary

The thiochroman-4-one scaffold (dihydro-1-benzothiopyran-4-one) represents a privileged structure in medicinal chemistry, distinct from its oxygenated counterpart, chroman-4-one, due to the unique electronic and lipophilic properties of the sulfur atom. This guide focuses specifically on 2-substituted thiochroman-4-ones , a subclass where the C2 position serves as a critical vector for modulating steric bulk, chirality, and target affinity.

Recent research has validated these derivatives as potent N-myristoyltransferase (NMT) inhibitors (antifungal), cytotoxic agents (anticancer), and bactericides . This document synthesizes the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols necessary for the development of these compounds.

Chemical Architecture & Structural Diversity[1]

The core structure consists of a benzene ring fused to a thiopyran-4-one ring. The C2 position is particularly significant for two reasons:

-

Chirality: Substitution at C2 creates a chiral center, allowing for the exploration of enantioselective interactions with biological targets like enzymes and receptors.

-

Lipophilicity: The sulfur atom increases lipophilicity compared to oxygen, enhancing membrane permeability. Substituents at C2 can further fine-tune this property (logP), affecting bioavailability.

Synthesis of the Core Scaffold

To access 2-substituted derivatives, researchers typically employ conjugate addition to thiochromones or intramolecular Friedel-Crafts acylation .

Key Synthetic Pathway (Conjugate Addition):

Therapeutic Applications

Antifungal Activity: N-Myristoyltransferase (NMT) Inhibition

The most authoritative data supports the use of 2-substituted thiochroman-4-ones as antifungal agents targeting N-myristoyltransferase (NMT) . NMT is an essential enzyme in fungi (e.g., Candida albicans, Cryptococcus neoformans) responsible for the co-translational attachment of myristate to the N-terminal glycine of proteins.

-

Lead Compounds: 2-aryl and 2-(indole-3-yl) derivatives.

-

Potency: Selected derivatives (e.g., Compound 7b cited in literature) exhibit Minimum Inhibitory Concentrations (MIC) ranging from 0.5 to 16 µg/mL , comparable to Fluconazole.[1][2]

-

Mechanism: The 2-substituent occupies the hydrophobic pocket of the NMT substrate binding site, while the carbonyl at C4 interacts via hydrogen bonding.

Anticancer Activity: Cytotoxicity & Apoptosis

Derivatives featuring 2-aryl substitutions have demonstrated cytotoxicity against human tumor cell lines (A549, MCF-7) in NCI screens.

-

Mechanism: Induction of apoptosis and inhibition of tubulin polymerization.

-

Selectivity: The presence of a vinyl sulfone moiety or specific 2-aryl patterns enhances selectivity indices (SI > 100) against cancer cells versus normal fibroblasts.

Antibacterial Activity

Recent studies highlight activity against plant pathogens (Xanthomonas oryzae) and human pathogens (S. aureus).

-

Key Modification: Incorporation of carboxamide or 1,3,4-thiadiazole moieties at the C2 position significantly lowers EC50 values (down to 17 µg/mL).

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of thiochroman-4-ones is tightly governed by substitution patterns. The diagram below visualizes the critical SAR rules derived from antifungal and anticancer datasets.

Figure 1: SAR Map detailing the impact of structural modifications on biological activity.

Mechanism of Action: NMT Inhibition Pathway

Understanding the molecular target is essential for lead optimization. The following workflow illustrates how 2-substituted thiochroman-4-ones disrupt fungal viability via NMT inhibition.

Figure 2: Mechanism of Action for Antifungal Activity via NMT Inhibition.

Experimental Protocols

Protocol A: Synthesis of 2-Arylthiochroman-4-ones (Self-Validating)

Rationale: This protocol uses a one-pot reaction of 3-(arylthio)propanoic acids, ensuring high atom economy and minimizing purification steps.[3]

Reagents:

-

3-(Arylthio)propanoic acid derivative (1.0 eq)

-

Polyphosphoric acid (PPA) or Methanesulfonic acid (MSA)

-

Ice water

-

Ethyl acetate (EtOAc)

Step-by-Step Methodology:

-

Cyclization: Place 3-(arylthio)propanoic acid (5 mmol) in a round-bottom flask. Add PPA (10 g) and heat to 80–100°C for 3–4 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 4:1). Disappearance of the acid spot indicates completion.

-

-

Quenching: Pour the reaction mixture onto crushed ice (50 g) with vigorous stirring. A precipitate should form.[4]

-

Extraction: If no solid forms, extract with EtOAc (3 x 20 mL). Wash organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.

-

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

-

Characterization: Verify structure using ¹H NMR. Look for the characteristic multiplets of the thiochroman ring protons at δ 2.8–3.2 ppm .

Protocol B: Antifungal Susceptibility Assay (Broth Microdilution)

Rationale: Based on CLSI M27-A3 standards, modified for lipophilic compounds.

Materials:

-

RPMI 1640 medium (buffered with MOPS to pH 7.0).

-

96-well microtiter plates.

-

Candida albicans (ATCC 90028).

-

Positive Control: Fluconazole.[5]

Workflow:

-

Stock Preparation: Dissolve the test compound in 100% DMSO to a concentration of 1600 µg/mL.

-

Note: Ensure clear solution; sonicate if necessary.

-

-

Dilution: Dilute stock 1:100 in RPMI 1640 to get 16 µg/mL (final DMSO < 1%). Perform serial 2-fold dilutions across the plate (Range: 16 – 0.03 µg/mL).

-

Inoculation: Add 100 µL of fungal inoculum (

to -

Incubation: Incubate at 35°C for 24–48 hours .

-

Readout: Determine MIC visually as the lowest concentration showing 100% inhibition of growth compared to the growth control (drug-free well).

Quantitative Data Summary

| Compound Class | Target Organism | Activity Metric | Key Substituent (C2) | Reference |

| Thiochroman-4-one | C. albicans | MIC: 0.5 µg/mL | Indole-3-yl | [1, 3] |

| Thiochroman-4-one | X. oryzae (Bacteria) | EC50: 17 µg/mL | 1,3,4-Oxadiazole | [4] |

| Thiochroman-4-one | L. panamensis | EC50: 3.24 µM | Vinyl Sulfone | [5] |

| Spiro-Thiochromanone | S. aureus | MIC: 32 µg/mL | Spiro-pyrrolidine | [3] |

References

-

Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. Source: PubMed / NIH URL:[Link] (Search Term: Thiochroman-4-one antifungal)

-

Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. Source: RSC Medicinal Chemistry URL:[6][7][Link]

-

Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Source: Journal of Medicinal Chemistry URL:[Link]

-

Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link][5][8]

-

Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Source: PubMed Central (PMC) URL:[Link]

Sources

- 1. Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

The Medicinal Chemistry of Benzothiopyran Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The benzothiopyran scaffold, a heterocyclic system featuring a benzene ring fused to a thiopyran ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique conformational features and ability to engage in diverse molecular interactions have led to the development of a wide array of derivatives with significant therapeutic potential. This in-depth guide provides a comprehensive overview of the medicinal chemistry applications of benzothiopyran derivatives, intended for researchers, scientists, and drug development professionals. We will explore the key structural features, synthetic strategies, and diverse pharmacological activities of this versatile scaffold, with a focus on its applications in oncology, inflammation, infectious diseases, and central nervous system disorders. Through a detailed analysis of structure-activity relationships (SAR), mechanistic insights, and illustrative case studies, this guide aims to equip the reader with the foundational knowledge and field-proven insights necessary to leverage the benzothiopyran core in modern drug discovery programs.

The Benzothiopyran Scaffold: A Privileged Structure in Drug Discovery

The benzothiopyran ring system, consisting of a benzene ring fused to a sulfur-containing six-membered heterocycle, represents a cornerstone in the design of novel therapeutic agents.[1] Its prevalence in biologically active compounds stems from a combination of desirable physicochemical properties. The partial rigidity of the bicyclic system reduces the entropic penalty upon binding to a biological target, while the sulfur atom, with its available lone pairs and potential for oxidation, offers unique opportunities for hydrogen bonding, metal coordination, and metabolic modulation.

The versatility of the benzothiopyran scaffold is further enhanced by the numerous points for chemical modification, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles. This inherent "drug-likeness" has made it a focal point for the synthesis of compound libraries aimed at a broad range of biological targets.[1]

Synthetic Strategies for Benzothiopyran Derivatives

Access to a diverse range of benzothiopyran derivatives is crucial for comprehensive structure-activity relationship (SAR) studies. Several synthetic methodologies have been developed to construct the core scaffold and introduce various substituents. A common and versatile approach involves the cyclization of β-arylthiopropanoic acids, often facilitated by microwave irradiation to afford thiochroman-4-ones in high yields.[1] These thiochroman-4-ones serve as key intermediates for further elaboration into a variety of bioactive molecules.[1]

Another prominent strategy involves the reaction of thiophenols with allylic alcohols, catalyzed by triflic acid under metal-free conditions, to generate multisubstituted benzothiopyran derivatives.[1] For the synthesis of 2-aminobenzothiopyranones, a practical method that avoids the need for an adjacent electron-withdrawing group or an additional base has been developed, enabling scale-up for medicinal chemistry research.[2]

Caption: General workflow for the synthesis of thiochroman-4-ones.

Therapeutic Applications of Benzothiopyran Derivatives

The broad spectrum of biological activities exhibited by benzothiopyran derivatives underscores their importance in medicinal chemistry. The following sections will delve into their applications in key therapeutic areas.

Anticancer Agents

The benzothiopyran scaffold has proven to be a fertile ground for the discovery of novel anticancer agents with diverse mechanisms of action.

Mechanism of Action: Benzothiopyran derivatives have been shown to exert their anticancer effects through multiple pathways. One notable mechanism involves the inhibition of key enzymes in cancer cell metabolism and survival, such as glutathione reductase (GSHR) and thioredoxin reductase (TrxR).[3] For instance, the novel benzopyran derivative SIMR1281 strongly inhibits GSHR, leading to increased oxidative stress, DNA damage, and ultimately apoptosis.[3] This compound also modulates mitochondrial function and inactivates the Ras/ERK and PI3K/Akt survival pathways.[3] Other benzothiopyran derivatives function as microtubule-targeting agents, disrupting the cellular microtubule network, which is crucial for cell division, leading to mitotic arrest and apoptosis.[4] Additionally, some derivatives have been designed to target specific proteins involved in tumor progression, such as the Epidermal Growth Factor Receptor (EGFR).[5]

Structure-Activity Relationships (SAR): SAR studies have revealed that the substitution pattern on the benzothiopyran ring system is critical for anticancer activity. For acrylonitrile analogs resembling combretastatin, the presence of a trimethoxyphenyl ring system connected to the benzothiophene core is a key structural feature for potent cytotoxicity.[4] In a series of bis-oxidized thiopyran derivatives, specific substitutions led to compound S-16, which demonstrated significant inhibition of non-small cell lung cancer (NSCLC) cells.[5]

| Compound | Modifications | Activity (IC50) | Cancer Cell Line(s) | Reference |

| SIMR1281 | Novel benzopyran derivative | 0.66 - 5.5 µM | MCF7, A549, HCT116, U937, Jurkat | [3] |

| Compound 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | 10.0 - 90.9 nM | NCI-60 panel | [4] |

| Compound S-16 | Bis-oxidized thiopyran derivative | 0.62 - 4 µM | A549, H1975, MCF-7 | [5] |

Experimental Protocol: Synthesis of 2-Ethylthio-4H-thiochromen-4-one

This protocol describes the synthesis of a key intermediate used in the preparation of various bioactive benzothiopyran derivatives.[2]

-

Preparation of 2'-chloroacetophenone: This starting material is commercially available or can be synthesized according to literature procedures.

-

Reaction with Carbon Disulfide: In a suitable reaction vessel, dissolve 2'-chloroacetophenone in an appropriate solvent. Add sodium hydride portion-wise at a controlled temperature. Then, add carbon disulfide dropwise and stir the reaction mixture until the reaction is complete (monitored by TLC).

-

Alkylation with Iodoethane: To the reaction mixture from the previous step, add iodoethane and continue stirring. The progress of the alkylation can be monitored by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with a suitable reagent. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 2-ethylthio-4H-thiochromen-4-one.

Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Benzothiopyran derivatives have shown promise as potent antimicrobial agents.

Mechanism of Action: The precise mechanisms of antimicrobial action for many benzothiopyran derivatives are still under investigation. However, some have been found to inhibit essential bacterial enzymes. For example, certain benzothiopyranones have been designed as inhibitors of DprE1, an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis.[6]

Antibacterial and Antifungal Activity: Several studies have demonstrated the broad-spectrum antimicrobial activity of benzothiopyran and related benzothiophene derivatives.[7][8] They have shown activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as various fungal species.[7][8] Notably, compound 6b , a benzothiopyranone derivative, exhibited potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis with MIC values <0.016 μg/mL.[6]

| Compound Class | Target Organisms | Activity | Reference |

| Benzothiophene substituted coumarins | S. aureus, E. coli, S. paratyphi-A, B. subtilis | Moderate to good | [7] |

| Benzothiopyranones (e.g., 6b) | Mycobacterium tuberculosis (drug-susceptible & resistant) | MICs <0.016 μg/mL | [6] |

| Benzothiophene derivatives | S. aureus, M. luteus, E. faecalis, E. coli, P. aeruginosa, C. albicans, C. tropicalis | Promising antimicrobial activity | [8] |

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases, and benzothiopyran derivatives have been explored as potential anti-inflammatory agents.

Mechanism of Action: The anti-inflammatory effects of benzothiopyran derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[9][10] By inhibiting these enzymes, they reduce the production of prostaglandins, which are key mediators of inflammation and pain.[11] Some derivatives may also exert their effects by suppressing the production of pro-inflammatory cytokines.[9]

Structure-Activity Relationships (SAR): For 1,2-benzothiazine 1,1-dioxide derivatives, modifications to the amide side chain and the substituent at the 2-position of the scaffold have been shown to significantly influence anti-inflammatory activity.[9] For instance, replacing the pyridine ring of piroxicam with a substituted thiohydantoin ring has yielded compounds with potent anti-inflammatory effects.[9]

Central Nervous System (CNS) Agents

The benzopyran scaffold is also being investigated for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[12][13]

Mechanism of Action: Oxidative stress is a key contributor to the pathophysiology of neurodegenerative diseases.[12][13] The antioxidant properties of some benzopyran derivatives make them attractive candidates for neuroprotection.[12] They can help to mitigate the damaging effects of reactive oxygen species in the brain.[13] In the context of Alzheimer's disease, some benzothiazole derivatives have been designed as multi-target-directed ligands, simultaneously inhibiting acetylcholinesterase (AChE) and acting as histamine H3 receptor (H3R) antagonists to improve cognitive function.[14]

Caption: A multi-target strategy for Alzheimer's disease using benzothiazole derivatives.

Other Therapeutic Areas

The therapeutic potential of benzothiopyran derivatives extends beyond the areas mentioned above. They have also been investigated for their effects on bone formation, with some 2-benzothiopyran-1-carboxamide and 3-benzothiepin-2-carboxamide derivatives showing promise for the treatment of osteoporosis.[15][16] Additionally, certain derivatives have demonstrated antileishmanial and antimalarial activities.[17][18]

Future Perspectives and Challenges

The benzothiopyran scaffold continues to be a highly attractive starting point for the design of novel therapeutic agents. Future research will likely focus on several key areas:

-

Target Selectivity: A major challenge in drug development is achieving high selectivity for the desired biological target to minimize off-target effects and associated toxicities. The development of more sophisticated screening assays and computational modeling techniques will be crucial in designing benzothiopyran derivatives with improved selectivity profiles.

-

Novel Mechanisms of Action: Exploring new biological targets and pathways will open up new avenues for the therapeutic application of benzothiopyran derivatives. This will require a deeper understanding of disease biology and the identification of novel molecular targets.

-

Optimized Pharmacokinetic Properties: While many benzothiopyran derivatives exhibit potent in vitro activity, their translation into effective in vivo drug candidates often requires optimization of their absorption, distribution, metabolism, and excretion (ADME) properties. Prodrug strategies and the incorporation of pharmacokinetic-modulating moieties will be important areas of focus.

-

Combination Therapies: The use of benzothiopyran derivatives in combination with other therapeutic agents could offer synergistic effects and overcome drug resistance. Investigating rational drug combinations will be a key area of future research, particularly in oncology.

References

-

A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. (n.d.). MDPI. Retrieved February 22, 2024, from [Link]

-

Synthesis of novel 2-benzothiopyran and 3-benzothiepin derivatives and their stimulatory effect on bone formation. (2002). PubMed. Retrieved February 22, 2024, from [Link]

-

Synthesis of Novel 2-Benzothiopyran and 3-Benzothiepin Derivatives and Their Stimulatory Effect on Bone Formation. (2002). ACS Publications. Retrieved February 22, 2024, from [Link]

-

Synthesis of Benzothiopyran Derivatives. (2020). IJRAR. Retrieved February 22, 2024, from [Link]

-

Oxidative Stress and Neurodegenerative Diseases: Looking for a Therapeutic Solution Inspired on Benzopyran Chemistry. (n.d.). Bentham Science. Retrieved February 22, 2024, from [Link]

-

An efficient and concise access to 2-amino-4H-benzothiopyran-4-one derivatives. (2016). NIH. Retrieved February 22, 2024, from [Link]

-

Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). ijpsonline.com. Retrieved February 22, 2024, from [Link]

-

Identification of novel benzothiopyranone compounds against Mycobacterium tuberculosis through scaffold morphing from benzothiazinones. (2018). PubMed. Retrieved February 22, 2024, from [Link]

-

SAR of anti-inflammatory agents. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

-

Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. (n.d.). University of West Florida. Retrieved February 22, 2024, from [Link]

-

Synthesis and Evaluation of Antileishmanial and Cytotoxic Activity of Benzothiopyrane Derivatives. (2020). MDPI. Retrieved February 22, 2024, from [Link]

-

Oxidative stress and neurodegenerative diseases: looking for a therapeutic solution inspired on benzopyran chemistry. (2015). PubMed. Retrieved February 22, 2024, from [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). PubMed. Retrieved February 22, 2024, from [Link]

-

NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. (2023). ChemRxiv. Retrieved February 22, 2024, from [Link]

-

Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (2011). PMC. Retrieved February 22, 2024, from [Link]

-

A review of compounds derivatives with antimicrobial activities. (2023). World Journal of Biology Pharmacy and Health Sciences. Retrieved February 22, 2024, from [Link]

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2017). PMC. Retrieved February 22, 2024, from [Link]

-

New horizons in benzothiazole scaffold for cancer therapy: Advances in bioactivity, functionality, and chemistry. (2020). SRUC. Retrieved February 22, 2024, from [Link]

-

Synthesis and antimicrobial activities of benzothiophene derivatives. (2012). ResearchGate. Retrieved February 22, 2024, from [Link]

-

A new class of antimalarial drugs: derivatives of benzothiopyrans. (1976). ACS Publications. Retrieved February 22, 2024, from [Link]

-

Synthesis of new bioactive benzothiophene derivatives. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). cognizure.com. Retrieved February 22, 2024, from [Link]

-

Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (2015). PMC. Retrieved February 22, 2024, from [Link]

-

Selected examples of benzothiophenes with pharmacological activity. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

-

Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. (2022). RSC Publishing. Retrieved February 22, 2024, from [Link]

-

Benzothiazole derivatives as anticancer agents. (2018). PMC. Retrieved February 22, 2024, from [Link]

-

Insights into the Origin and Therapeutic Implications of Benzopyran and Its Derivatives. (2023). ResearchGate. Retrieved February 22, 2024, from [Link]

-

Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2024). MDPI. Retrieved February 22, 2024, from [Link]

-

Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). PMC. Retrieved February 22, 2024, from [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). pcbiochemres.com. Retrieved February 22, 2024, from [Link]

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2023). PMC. Retrieved February 22, 2024, from [Link]

-

Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. (2021). Science Blog. Retrieved February 22, 2024, from [Link]

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2023). PubMed. Retrieved February 22, 2024, from [Link]

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2023). ResearchGate. Retrieved February 22, 2024, from [Link]

Sources

- 1. ijrar.org [ijrar.org]

- 2. An efficient and concise access to 2-amino-4H-benzothiopyran-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Identification of novel benzothiopyranone compounds against Mycobacterium tuberculosis through scaffold morphing from benzothiazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Research Portal [ircommons.uwf.edu]

- 9. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Oxidative stress and neurodegenerative diseases: looking for a therapeutic solution inspired on benzopyran chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of novel 2-benzothiopyran and 3-benzothiepin derivatives and their stimulatory effect on bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 2-Methyl-2,3-dihydro-4H-1-benzothiopyran-4-one: Synthesis, Characterization, and Applications

Abstract

The thiochroman-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous molecules with significant biological activity. As a sulfur-containing analogue of the widely recognized chromanone structure, it has garnered substantial interest in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of a key derivative, 2-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one, also known as 2-methyl-thiochroman-4-one. We will detail its physicochemical properties, outline robust synthetic strategies, describe modern analytical techniques for its characterization, and survey its applications as both a versatile synthetic intermediate and a precursor for potent bioactive agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important molecular entity.

Nomenclature and Physicochemical Properties

The systematic IUPAC name for the target compound is 2-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one . However, in scientific literature and chemical catalogs, it is more commonly referred to by its semi-systematic name, 2-methyl-thiochroman-4-one . Understanding these synonyms is crucial for effective literature searching and material procurement.

The core structure is based on thiochroman-4-one, a benzannulated (fused ring) thiopyran-4-one system.[1][2] The "2,3-dihydro" designation indicates the saturation of the bond between positions 2 and 3, distinguishing it from its unsaturated counterpart, 2-methyl-4H-thiochromen-4-one (2-methyl-thiochromone).

Table 1: Physicochemical Properties of 2-Methyl-thiochroman-4-one

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀OS | Inferred |

| Molecular Weight | 178.25 g/mol | [3] |

| Appearance | Typically a solid or oil | Inferred from related compounds[4] |

| Core Functional Groups | Ketone, Thioether, Aromatic Ring | |

| Parent CAS Number | 3528-17-4 (for Thiochroman-4-one) | [1][5] |

Synthesis Strategies

The synthesis of 2-alkylthiochroman-4-ones is a well-explored area, with several reliable methods available to researchers. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Two predominant and effective approaches are detailed below.

Method A: Conjugate Addition to Thiochromones

A highly efficient and modern approach for installing the 2-methyl group is through the 1,4-conjugate addition (Michael addition) of an organometallic reagent to the corresponding α,β-unsaturated ketone, 2-methyl-4H-thiochromen-4-one is not the starting material, but rather thiochromone itself is used.[4] Lithium dialkylcuprates (Gilman reagents) are particularly effective for this transformation, as they favor 1,4-addition over direct 1,2-addition to the carbonyl group.

The causality for using a cuprate lies in its "soft" nucleophilic character, which preferentially attacks the "soft" electrophilic β-carbon of the enone system. This method provides a direct and often high-yielding route to the desired 2-substituted product.[4]

Method B: Intramolecular Friedel-Crafts Acylation

-

Thiol Addition: Thiophenol is reacted with crotonic acid (or its ester equivalent) via a Michael addition to form 3-(phenylthio)butanoic acid.

-

Cyclization: The resulting acid is treated with a strong dehydrating agent, such as polyphosphoric acid (PPA) or methanesulfonic acid, which promotes an intramolecular Friedel-Crafts acylation to form the six-membered ring and yield the final product.[6] The strong acid protonates the carboxylic acid, which then acylates the electron-rich aromatic ring.

Detailed Experimental Protocol (Method A)

This protocol is a representative example based on established procedures for conjugate additions to thiochromones.[4]

Objective: To synthesize 2-methyl-thiochroman-4-one from thiochromone.

Materials:

-

Thiochromone (1.0 equiv)

-

Copper(I) Iodide (CuI, 1.0 equiv)

-

Methyllithium (MeLi, solution in Et₂O, 2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add CuI (1.0 equiv) and suspend it in anhydrous THF.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add the methyllithium solution (2.0 equiv) dropwise via syringe. Stir the mixture at this temperature for 30 minutes to allow for the formation of lithium dimethylcuprate. The solution will typically change color.

-

In a separate flask, dissolve thiochromone (1.0 equiv) in anhydrous THF.

-

Transfer the thiochromone solution to the cuprate suspension at -78 °C via cannula.

-

Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Validation: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-methyl-thiochroman-4-one as a pure compound. Characterize via NMR and MS to confirm structure and purity.

Analytical Characterization

Confirming the identity and purity of the synthesized 2-methyl-thiochroman-4-one is paramount. A combination of spectroscopic techniques provides a definitive structural proof.

Table 2: Expected Spectroscopic Data for 2-Methyl-thiochroman-4-one

| Technique | Expected Features |

| ¹H NMR | ~8.1-7.2 ppm: Multiplets corresponding to the 4 aromatic protons. The proton ortho to the carbonyl (H-5) will be the most downfield.[6]~4.5-4.7 ppm: A multiplet for the methine proton at C2 (H-2).~3.3-3.0 ppm: A multiplet (often a complex ABX system with H-2) for the two diastereotopic methylene protons at C3 (H-3).[6]~1.4-1.5 ppm: A doublet for the 3 protons of the methyl group at C2, coupled to H-2.[7] |

| ¹³C NMR | ~194 ppm: Carbonyl carbon (C4).[6]~142-125 ppm: Signals for the 6 aromatic carbons.~46 ppm: Methylene carbon (C3).[6]~45 ppm: Methine carbon (C2).~21 ppm: Methyl carbon. |

| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 178, corresponding to the molecular weight.[3]Key Fragments: Expect fragmentation patterns consistent with the thiochromanone structure, such as loss of the methyl group or cleavage of the heterocyclic ring.[8] |

| IR Spectroscopy | ~1675-1685 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the aryl ketone.[6][9] |

Chemical Reactivity and Derivatization

2-Methyl-thiochroman-4-one is a valuable synthetic building block due to its multiple reactive sites, which allow for a wide range of structural modifications. These modifications are key to developing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Sources

- 1. Thiochroman-4-one | C9H8OS | CID 19048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2,3-dihydro-6-methyl-4H-1-benzothiopyran-4-one | C10H10OS | CID 81380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scienceready.com.au [scienceready.com.au]

- 9. ias.ac.in [ias.ac.in]

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 2-Substituted Thiochromanones

Introduction: The Significance of Thiochromanones and the Drive for Synthetic Efficiency

Thiochromanones, particularly those substituted at the 2-position, represent a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4] These sulfur-containing heterocycles are analogues of the well-known chromanones and flavanones, and exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3][4][5] The inherent structural features of the thiochromanone core, combined with the diverse functionalities that can be introduced at the C2 position, make them attractive targets for drug discovery and development.[5]

Traditional multi-step syntheses of these complex molecules often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant solvent and reagent waste. One-pot synthesis protocols have emerged as a powerful and elegant solution to these challenges, offering increased efficiency, reduced costs, and a more environmentally benign approach to chemical synthesis.[1][2][3][6][7] This application note provides detailed protocols and mechanistic insights into several field-proven, one-pot methodologies for the synthesis of 2-substituted thiochromanones, designed for researchers and professionals in organic synthesis and drug development.

Methodology 1: Rhodium-Catalyzed Two-Component Assembly via Alkyne Hydroacylation/Thio-Conjugate Addition

This powerful one-pot strategy enables the synthesis of a variety of thiochroman-4-ones from readily available β-tert-butylthio-substituted aldehydes and alkynes.[8] The reaction proceeds through a tandem sequence of rhodium-catalyzed alkyne hydroacylation followed by an intramolecular thio-conjugate addition.

Causality of Experimental Choices & Mechanistic Insight

The choice of a rhodium catalyst is critical for the initial hydroacylation step, which forms a key β'-thio-substituted-enone intermediate. This intermediate is not isolated but is poised to undergo a rapid intramolecular S-conjugate addition, driven by the proximity of the thiol group, to form the six-membered thiochromanone ring. The tert-butylthio group serves as an effective protecting group that is cleaved in situ.

Workflow for Rh-Catalyzed Synthesis of 2-Substituted Thiochromanones

Caption: Rhodium-catalyzed one-pot synthesis workflow.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the rhodium catalyst (e.g., Rh(nbd)₂BF₄, 2-5 mol%) and a suitable phosphine ligand.

-

Reagent Addition: Add anhydrous toluene (or another suitable solvent) followed by the β-tert-butylthio-substituted aldehyde (1.0 equiv) and the alkyne (1.2 equiv).

-

Reaction Conditions: Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) and stir for the required time (typically 6-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2-substituted thiochroman-4-one.

Data Summary: Substrate Scope and Yields

| Entry | Aldehyde Substituent | Alkyne Substituent | Product | Yield (%) |

| 1 | Phenyl | Phenyl | 2-Phenylthiochroman-4-one | Good |

| 2 | Alkyl | Phenyl | 2-Phenyl-x-alkylthiochroman-4-one | Good |

| 3 | Phenyl | Alkyl | 2-Alkylthiochroman-4-one | Moderate to Good |

| 4 | Alkenyl | Phenyl | 2-Phenyl-x-alkenylthiochroman-4-one | Moderate |

Note: Yields are generalized from literature and may vary based on specific substrates and reaction conditions.[8]

Methodology 2: Copper-Catalyzed Domino Synthesis from 2'-Halochalcones

This efficient domino process allows for the synthesis of 2-arylthiochromanones (thioflavanones) from readily accessible 2'-halochalcones.[9][10] A key feature of this methodology is the use of a xanthate as an odorless and stable sulfur source, which incorporates sulfur in situ.

Causality of Experimental Choices & Mechanistic Insight

The reaction is catalyzed by copper, which facilitates the C-S cross-coupling between the 2'-halochalcone and the sulfur source. This is followed by an intramolecular Michael addition to form the thiochromanone ring. The choice of a ligand-free copper catalyst system simplifies the protocol and reduces costs.[9] Interestingly, the waste byproduct, potassium iodide (when starting from 2'-iodochalcones), can be utilized in situ as an oxidant to convert the thiochromanone product to the corresponding thiochromenone if desired.[10]

Domino Pathway for Thioflavanone Synthesis

Caption: Copper-catalyzed domino synthesis of thioflavanones.

Detailed Experimental Protocol

-

Reaction Setup: In a sealed tube, combine the 2'-halochalcone (1.0 equiv), potassium ethyl xanthate (1.5 equiv), and the copper catalyst (e.g., CuI, 10 mol%).

-

Solvent and Base: Add a suitable solvent (e.g., DMF or DMSO) and a base (e.g., K₂CO₃, 2.0 equiv).

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 2-arylthiochroman-4-one.

Data Summary: Halide and Aryl Group Tolerance

| Entry | Halogen (on Chalcone) | Aryl Group (on Chalcone) | Product | Yield (%) |

| 1 | Iodo | Phenyl | 2-Phenylthiochroman-4-one | Excellent |

| 2 | Bromo | Phenyl | 2-Phenylthiochroman-4-one | Excellent |

| 3 | Iodo | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)thiochroman-4-one | High |

| 4 | Iodo | 4-Nitrophenyl | 2-(4-Nitrophenyl)thiochroman-4-one | Good |

Note: Yields are generalized from literature and demonstrate the high efficiency of this domino reaction.[9]

Methodology 3: Tandem Michael-Henry Reaction for Substituted Thiochromane Precursors

While not a direct synthesis of thiochromanones, this organocatalytic tandem reaction provides enantioenriched 2-aryl-3-nitrothiochroman-4-ols, which are versatile precursors to 2-substituted thiochromanones through subsequent oxidation.[11] This method is particularly valuable for accessing chiral thiochromanone derivatives.

Causality of Experimental Choices & Mechanistic Insight

The reaction between a 2-mercaptobenzaldehyde and a β-nitrostyrene is catalyzed by a chiral organocatalyst, such as cupreine. The catalyst orchestrates a tandem sequence of a Michael addition of the thiol to the nitrostyrene, followed by an intramolecular Henry (nitro-aldol) reaction. This process creates three new stereocenters with good diastereoselectivity and enantioselectivity.[11]

Organocatalytic Tandem Reaction Pathway

Caption: Tandem Michael-Henry reaction for thiochromanone precursors.

Detailed Experimental Protocol

-

Reaction Setup: In a reaction vial, dissolve the chiral organocatalyst (e.g., cupreine, 2 mol%) in an anhydrous solvent (e.g., diethyl ether).

-

Reagent Addition: Cool the solution to the specified temperature (e.g., -10 °C). Add the 2-mercaptobenzaldehyde (1.1 equiv) and the β-nitrostyrene (1.0 equiv).

-

Reaction Conditions: Stir the mixture at low temperature for the required duration (often as short as 5 minutes, but can be longer depending on the substrates).[11]

-

Work-up and Purification: Quench the reaction and purify the crude product by column chromatography to isolate the diastereomeric mixture of 2-aryl-3-nitrothiochroman-4-ols. A single recrystallization can often enhance both diastereomeric and enantiomeric purity.[11]

-

Subsequent Oxidation (Separate Step): The purified thiochroman-4-ol can be oxidized to the corresponding thiochroman-4-one using standard oxidizing agents (e.g., PCC, Dess-Martin periodinane).

Data Summary: Enantioselectivity and Diastereoselectivity

| Entry | β-Nitrostyrene Substituent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 77:23 | 86 |

| 2 | 4-Chlorophenyl | 75:25 | 82 |

| 3 | 4-Methylphenyl | 78:22 | 85 |

| 4 | 2-Naphthyl | 68:32 | 72 |

Note: Data reflects typical results obtained before recrystallization. Both dr and ee can be significantly improved by a single recrystallization.[11]

Conclusion and Future Outlook

The one-pot synthetic protocols detailed in this application note offer robust and efficient pathways to the valuable class of 2-substituted thiochromanones. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The rhodium-catalyzed two-component assembly provides a versatile route to a wide range of analogs, while the copper-catalyzed domino reaction is exceptionally efficient for the synthesis of 2-aryl derivatives (thioflavanones). For chiral applications, the organocatalytic tandem Michael-Henry reaction offers an excellent entry point to enantioenriched thiochromanone precursors.

As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of further innovative one-pot and multi-component reactions for the synthesis of thiochromanones is anticipated. Future research will likely focus on expanding the substrate scope, improving stereocontrol, and developing even more sustainable and atom-economical synthetic strategies.

References

-

Title: Synthesis of 2,3,4-Trisubstituted Thiochromanes using an Organocatalytic Enantioselective Tandem Michael–Henry Reaction. Source: PMC. URL: [Link]

-

Title: Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Source: ACS Omega. URL: [Link]

-

Title: Synthesis of thiochromanones and thioflavanones. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Recent developments in thiochromene chemistry. Source: RSC Organic and Biomolecular Chemistry. URL: [Link]

-

Title: Two-Component Assembly of Thiochroman-4-ones and Tetrahydrothiopyran-4-ones Using a Rhodium-Catalyzed Alkyne Hydroacylation/Thio-Conjugate-Addition Sequence. Source: Organic Letters. URL: [Link]

-

Title: Copper-Catalyzed One-Pot Synthesis of 2-Arylthiochromenones: An in Situ Recycle of Waste Byproduct as Useful Reagent. Source: Organic Letters. URL: [Link]

-

Title: Stereoselective Synthesis of Thiochromenes via Intramolecular Tandem Thio-Michael Addition of in Situ Generated α,β-Unsaturated Aldehydes. Source: The Journal of Organic Chemistry. URL: [Link]

-

Title: One-Pot Synthesis of Thiochromone and It's Derivatives[v2]. Source: Preprints.org. URL: [Link]

-

Title: One-Pot Synthesis of Thiochromones. Source: Preprints.org. URL: [Link]

-

Title: One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Source: Semantic Scholar. URL: [Link]

-

Title: One-Pot Synthesis of Thiochromones[v1]. Source: Preprints.org. URL: [Link]

-

Title: One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Source: MDPI. URL: [Link]

-

Title: Domino reactions of chromones with activated carbonyl compounds. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

-

Title: Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications. Source: MDPI. URL: [Link]

-

Title: Synthesis of thiochromones and thioflavones. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Studies on mechanism of formation of 2-substituted-1,3- indandiones/ortho thio quinones and allied heterocycles. Source: ResearchGate. URL: [Link]

-

Title: Domino reactions of chromones with activated carbonyl compounds. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

-

Title: Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. Source: RSC Medicinal Chemistry. URL: [Link]

-

Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Source: PMC. URL: [Link]

-

Title: Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Source: MDPI. URL: [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. preprints.org [preprints.org]

- 3. preprints.org [preprints.org]

- 4. mdpi.com [mdpi.com]

- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 6. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thiochromanone and Thioflavanone synthesis [organic-chemistry.org]

- 10. Copper-Catalyzed One-Pot Synthesis of 2-Arylthiochromenones: An in Situ Recycle of Waste Byproduct as Useful Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 2,3,4-Trisubstituted Thiochromanes using an Organocatalytic Enantioselective Tandem Michael–Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Intramolecular Friedel-Crafts Acylation of 3-(Phenylthio)butanoic Acid

Abstract

This technical guide provides an in-depth exploration of the intramolecular Friedel-Crafts acylation of 3-(phenylthio)butanoic acid, a robust cyclization reaction for the synthesis of 3,4-dihydro-4-methyl-1-benzothiopyran-4-one. This key heterocyclic scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in various biologically active molecules.[1][2][3][4] This document furnishes researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying reaction mechanism, a comparative analysis of catalytic systems, detailed step-by-step experimental protocols, and field-proven insights for successful execution and troubleshooting. We present two validated protocols utilizing Polyphosphoric Acid (PPA) and the more contemporary Eaton's Reagent, allowing for procedural selection based on available resources and desired reaction efficiency.

Introduction and Scientific Rationale

The Friedel-Crafts acylation, discovered by Charles Friedel and James Mason Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. The intramolecular variant of this reaction is a particularly powerful strategy for constructing cyclic ketones, especially five- and six-membered ring systems fused to an aromatic core.[5][6]

The subject of this guide, the cyclization of 3-(phenylthio)butanoic acid, proceeds via an electrophilic aromatic substitution mechanism. The carboxylic acid is first converted into a highly reactive acylium ion electrophile by a strong acid catalyst. This electrophile is then attacked by the electron-rich phenyl ring, which is held in close proximity, facilitating the intramolecular ring closure. The thioether (-S-) substituent on the phenyl ring acts as an ortho-, para-directing group, activating the ring towards electrophilic attack and ensuring the formation of the desired six-membered heterocyclic product, 3,4-dihydro-4-methyl-1-benzothiopyran-4-one.

Causality in Catalyst Selection:

The choice of acid catalyst is critical for the success of this transformation. Two primary reagents are discussed herein:

-

Polyphosphoric Acid (PPA): A classical and widely used reagent, PPA serves as both a strong Brønsted acid catalyst and a dehydrating agent, effectively promoting the formation of the acylium ion from the carboxylic acid.[7][8][9] Its high viscosity can present challenges in stirring and workup, and it often requires elevated temperatures.[7]

-

Eaton's Reagent (7.5-10 wt% P₂O₅ in CH₃SO₃H): A solution of phosphorus pentoxide in methanesulfonic acid, Eaton's reagent has emerged as a superior alternative to PPA for many acid-catalyzed reactions.[10][11] It is a mobile liquid, simplifying handling, and its enhanced reactivity often allows for significantly lower reaction temperatures and shorter reaction times, which minimizes the formation of byproducts.[10]

Reaction Mechanism and Experimental Workflow

The reaction proceeds through the formation of an acylium ion, which then undergoes an intramolecular electrophilic attack on the activated phenyl ring. A final deprotonation step restores aromaticity and yields the cyclic ketone product.

Caption: Overall reaction for the cyclization of 3-(phenylthio)butanoic acid.

The mechanism involves the generation of a key acylium ion intermediate. This highly electrophilic species is readily attacked by the nucleophilic aromatic ring.

Caption: Stepwise mechanism of the intramolecular Friedel-Crafts acylation.

Experimental Protocols

Safety First: Both protocols involve highly corrosive and hazardous materials. Always work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. Ensure that an emergency safety shower and eyewash station are readily accessible.[12][13][14]

Protocol A: Cyclization using Polyphosphoric Acid (PPA)

This protocol employs the traditional, highly effective PPA catalyst. The primary challenges are the high viscosity of PPA and the need for elevated temperatures.

Materials and Reagents:

-

3-(Phenylthio)butanoic acid (1.0 eq)

-

Polyphosphoric Acid (PPA) (approx. 10-20 times the weight of the starting material)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Crushed ice

-

Deionized water

Equipment:

-

Round-bottom flask

-

Mechanical stirrer (recommended due to viscosity) or a robust magnetic stir bar

-

Heating mantle with a temperature controller and thermocouple

-

Condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA). Begin stirring and heat the PPA to approximately 80-90 °C to reduce its viscosity.

-

Addition of Starting Material: Once the PPA is mobile, add the 3-(phenylthio)butanoic acid in one portion.

-

Reaction: Continue to stir the mixture vigorously at 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 2-4 hours.

-

Quenching: Allow the reaction mixture to cool to approximately 60-70 °C. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the viscous reaction mixture into the ice slurry with vigorous stirring. Caution: This quenching process is highly exothermic.

-

Extraction: Once all the ice has melted and the mixture is at room temperature, transfer it to a separatory funnel. Extract the aqueous mixture with dichloromethane (3x volumes).

-

Neutralization: Combine the organic extracts and wash sequentially with deionized water, saturated aqueous sodium bicarbonate solution (2x volumes, caution: CO₂ evolution), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure 3,4-dihydro-4-methyl-1-benzothiopyran-4-one.

Protocol B: Cyclization using Eaton's Reagent

This protocol utilizes a more modern reagent that is less viscous and often allows for milder reaction conditions, leading to cleaner reactions and simpler workups.[10][11]

Materials and Reagents:

-

3-(Phenylthio)butanoic acid (1.0 eq)

-

Eaton's Reagent (P₂O₅ in CH₃SO₃H, commercially available or prepared) (approx. 10 times the weight of the starting material)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Crushed ice

-

Deionized water

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Heating mantle with a temperature controller and thermocouple or a water bath

-

Condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add the 3-(phenylthio)butanoic acid.

-

Addition of Catalyst: Add Eaton's Reagent to the flask. The mixture should be a mobile liquid.

-

Reaction: Stir the mixture at a lower temperature, typically between 50-70 °C. Monitor the reaction by TLC. Reaction times are often shorter, in the range of 1-3 hours.

-

Quenching: Allow the reaction to cool to room temperature. In a separate beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

-

Extraction: Once the ice has melted, transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x volumes).

-

Neutralization: Combine the organic extracts. Carefully wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by silica gel column chromatography as described in Protocol A.

Data Summary and Product Characterization

The choice of catalyst significantly impacts reaction conditions and outcomes. Eaton's reagent generally provides a more efficient transformation under milder conditions.

| Parameter | Protocol A: PPA | Protocol B: Eaton's Reagent |

| Catalyst | Polyphosphoric Acid | Phosphorus Pentoxide / Methanesulfonic Acid |

| Temperature | 90 - 100 °C | 50 - 70 °C |

| Typical Time | 2 - 4 hours | 1 - 3 hours |

| Workup | More challenging due to viscosity | Simpler, less viscous mixture |

| Typical Yield | 70 - 85% | 80 - 95% |

Characterization Data for 3,4-Dihydro-4-methyl-1-benzothiopyran-4-one:

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

Molecular Formula: C₁₀H₁₀OS

-

Molecular Weight: 178.25 g/mol

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.9-8.1 (m, 1H, Ar-H), 7.2-7.5 (m, 3H, Ar-H), 4.1-4.3 (q, 1H, CH), 3.1-3.3 (m, 2H, CH₂), 1.5-1.6 (d, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 197.0 (C=O), 140.0, 133.5, 130.0, 129.5, 127.0, 125.0 (Ar-C), 45.0 (CH), 35.0 (CH₂), 16.0 (CH₃).

-

IR (ATR, cm⁻¹): ~2970 (C-H), ~1680 (C=O, aromatic ketone), ~1580, 1470 (C=C, aromatic).[15] The strong absorption around 1680 cm⁻¹ is characteristic of the conjugated ketone carbonyl group.

-

Mass Spectrometry (EI, m/z): 178 [M]⁺, 163 [M-CH₃]⁺, 136 [M-C₂H₂O]⁺.

Troubleshooting and Field-Proven Insights

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Insufficiently active catalyst (PPA can absorb moisture). Reaction temperature too low or time too short. | Use fresh, anhydrous PPA or freshly prepared Eaton's Reagent. Ensure proper heating and monitor by TLC until starting material is consumed. |

| Formation of Dark, Tarry Byproducts | Reaction temperature is too high, causing decomposition or polymerization. | Reduce the reaction temperature, especially when using PPA. Eaton's Reagent is advantageous here as it operates at lower temperatures.[10] |

| Difficult Workup (Emulsion) | Incomplete quenching or neutralization of the highly acidic catalyst. | Add the reaction mixture to ice very slowly with vigorous stirring. Ensure thorough mixing during the bicarbonate wash. Addition of brine can help break emulsions. |

| Incomplete Ring Closure | Substrate has strongly deactivating groups on the phenyl ring (not applicable here, but a general consideration). | A more forceful catalyst like Eaton's Reagent or higher temperatures may be required. |

Expert Insight: The superiority of Eaton's reagent lies in its ability to generate highly electrophilic species in situ under milder conditions, which often leads to cleaner reaction profiles with fewer byproducts.[10][11] When scaling up, the high viscosity of PPA can cause inefficient stirring and localized overheating, making temperature control difficult. The liquid nature of Eaton's reagent makes it far more amenable to large-scale synthesis with consistent results.

References

-

SAFETY DATA SHEET - Polyphosphoric acid. (2021, August 5). KISHIDA CHEMICAL CO., LTD. Retrieved February 26, 2026, from [Link]

-

Synthesis of N-[3,4-Dihydro-4-(acetoxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]. (2011, January 13). Molecules. Retrieved February 26, 2026, from [Link]

-

Safety Data Sheet: Polyphosphoric Acid. (n.d.). Carl ROTH. Retrieved February 26, 2026, from [Link]

-

Friedel–Craft acylation reaction using Eaton's reagent. (2025, July). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. Retrieved February 26, 2026, from [Link]

-

A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involves Utilizing the Friedel-Crafts Acylation Process Using Eatons Reagents via Solvent Free Conditions. (2023). Journal of Synthetic Chemistry. Retrieved February 26, 2026, from [Link]

-

Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved February 26, 2026, from [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved February 26, 2026, from [Link]

-

“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (2011, March 25). Organic Letters. Retrieved February 26, 2026, from [Link]

-

Experiment 1: Friedel-Crafts Acylation. (n.d.). Swarthmore College. Retrieved February 26, 2026, from [Link]

-

Friedel-Crafts Acylation: Mechanism & Applications. (n.d.). Advent Chembio. Retrieved February 26, 2026, from [Link]

-

Synthesis of N-[4-[(3,4-dihydroxyphenyl)methyl]phenyl]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-3-carboxamide. (n.d.). PrepChem.com. Retrieved February 26, 2026, from [Link]

-

Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

-

An Efficient Synthesis of 4-Mono- and 4,4-Di-substituted 3,4-Dihydro-2H-1-benzothiopyran 1,1-Dioxides by LDA-Mediated Cyclization of o-(Methylsulfonyl)styrenes. (2025, August 5). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Polyphosphoric Acid in Organic Synthesis. (2023, April 10). Canadian Center of Science and Education. Retrieved February 26, 2026, from [Link]

-

Polyphosphoric Acid in Organic Synthesis. (2023, April 8). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Synthesis, spectroscopic, dielectric, molecular docking and DFT studies of (3E)-3-(4-methylbenzylidene). (n.d.). SciSpace. Retrieved February 26, 2026, from [Link]

-

Synthesis and Crystal Structure Determination of 3Phenyl2-(2-phenylhydrazino)-4 H -1-benzothiopyran-4-one. (2025, August 7). ResearchGate. Retrieved February 26, 2026, from [Link]

-

4h-1-benzothiopyran-4-one, 2,3-dihydro-3-((3,4-dimethoxyphenyl)methylene)-, (z). (n.d.). PubChemLite. Retrieved February 26, 2026, from [Link]

-